

Application Notes and Protocols for Cananga Oil Extraction via Steam Distillation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cananga oil*

Cat. No.: *B13385051*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cananga oil, extracted from the flowers of *Cananga odorata*, is a valuable essential oil with applications in the perfume, cosmetic, and food industries.^{[1][2]} Its complex chemical composition, rich in volatile compounds, also presents significant interest for pharmaceutical research due to its potential antioxidant, anti-inflammatory, and anticancer properties.^{[1][3][4]} Steam distillation is a primary method for extracting **Cananga oil**, offering a balance of efficiency and preservation of the oil's delicate aromatic and therapeutic compounds.^{[2][5]} These application notes provide detailed protocols and quantitative data for the steam distillation of **Cananga oil**, intended to guide researchers in establishing and optimizing their extraction processes.

Data Presentation

Table 1: Steam Distillation Parameters and Oil Yield

Parameter	Range/Value	Source
Plant Material	Fresh Cananga odorata flowers/leaves	[1][6][7]
Material Preparation	Ground to 0.3 x 0.3 cm ² particle size	[6]
Soaked in water for 1.5 hours (leaves)	[1]	
Distillation Time	3 hours (leaves)	[1]
120 - 240 minutes (flowers)	[6]	
Optimal: 191 minutes (flowers)	[6][8]	
Material to Solvent Ratio	1:10 to 1:22 g/mL	[6]
Optimal: 1:16 g/mL	[6][8]	
Oil Yield (v/w or w/w)	0.6 - 1.3% (leaves)	[1]
0.9% (leaves)	[4]	
0.936% (flowers, water-steam distillation)	[9]	
1.59% (flowers)	[7]	
Up to 0.072 mL/g dry matter (flowers)	[6][8]	

Table 2: Chemical Composition of Cananga Oil (Major Components)

Compound	Percentage Range (%)	Plant Part	Extraction Method	Source
β-Caryophyllene	16.86 - 26.8	Flowers/Leaves	SFME / Steam Distillation	[10][11]
Germacrene D	7.26 - 15.30	Flowers	Steam Distillation	[12]
α-Farnesene	10.3 - 24.80	Flowers/Leaves	Steam Distillation	[3][12]
Linalool	8.7 - 14.39	Flowers	Steam Distillation	[10][13]
Benzyl Benzoate	2.3 - 18.07	Flowers/Leaves	Steam Distillation / SFME	[3][10][11][13]
Benzyl Acetate	2.82 - 27.82	Flowers	Steam Distillation	[12][13]
Geranyl Acetate	1.4 - 5.42	Flowers	Steam Distillation	[12]
Spathulenol	31.6	Leaves	Steam Distillation	[1]
Ocimene	13.2	Leaves	Steam Distillation	[3][4]
Humulene Epoxide-(II)	7.1	Leaves	Steam Distillation	[1]
α-Cadinol	3.0 - 4.5	Leaves	Steam Distillation	[1][3]

Note: The chemical composition can vary significantly based on the geographical origin, plant part, and extraction parameters.

Experimental Protocols

Protocol 1: Steam Distillation of Fresh Cananga Flowers

This protocol is optimized for yielding a high quantity of essential oil.[6][8]

1. Materials and Equipment:

- Fresh Cananga odorata flowers
- Grinder

- Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel)[14]
- Heating mantle or hot plate
- Anhydrous sodium sulfate
- Glass vials for storage

2. Procedure:

- Preparation of Plant Material: Weigh 30 g of fresh Cananga flowers and grind them to a particle size of approximately $0.3 \times 0.3 \text{ cm}^2$.[6]
- Apparatus Setup:
 - Set up the steam distillation apparatus as per the manufacturer's instructions. A typical setup involves a boiling flask for generating steam, a biomass flask to hold the plant material, a condenser for cooling the vapor, and a collection vessel.[14][15]
 - Ensure all glass joints are properly sealed.
- Loading the Still: Place the ground flower material into the biomass flask.
- Distillation:
 - Add distilled water to the boiling flask. The optimal material-to-solvent ratio is 1:16 g/mL.[6][8]
 - Heat the boiling flask to generate steam. The steam will pass through the plant material, vaporizing the essential oils.[16][17]
 - Continue the distillation for approximately 191 minutes, which has been identified as the optimal time for maximum yield.[6][8] The distillation time begins from the moment the first drop of distillate is collected.[6]
- Collection of Oil: The steam and oil vapor will cool and condense in the condenser, dripping into the collection vessel as a mixture of hydrosol and essential oil.[16][17]

- Separation and Drying:
 - Allow the distillate to settle. The essential oil will typically form a layer on top of the hydrosol.
 - Carefully separate the oil from the hydrosol using a separatory funnel.
 - Add a small amount of anhydrous sodium sulfate to the collected oil to remove any residual water.[\[1\]](#)
- Storage: Store the dried essential oil in a sealed, dark glass vial in a cool place.

Protocol 2: Analysis of Cananga Oil by Gas Chromatography-Mass Spectrometry (GC-MS)

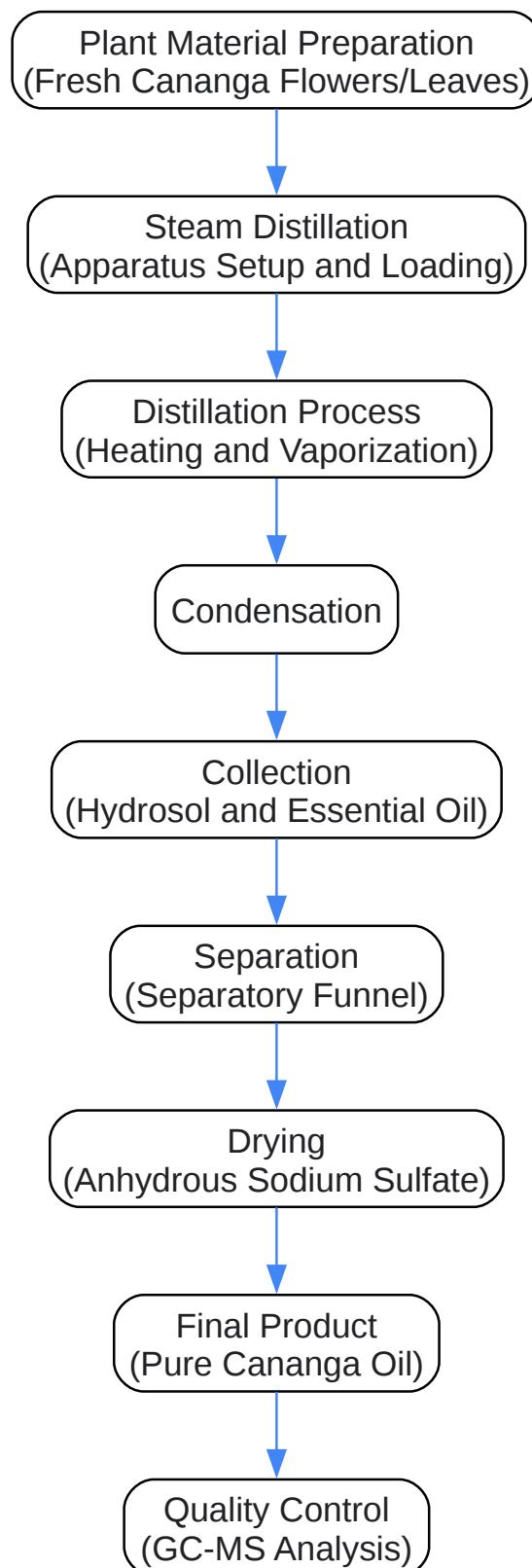
This protocol outlines the analytical procedure for identifying the chemical constituents of the extracted **Cananga oil**.[\[1\]](#)[\[5\]](#)

1. Materials and Equipment:

- Extracted Cananga essential oil
- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- HP-5 capillary column (or equivalent)
- Helium (carrier gas)
- Microsyringe

2. GC-MS Parameters:

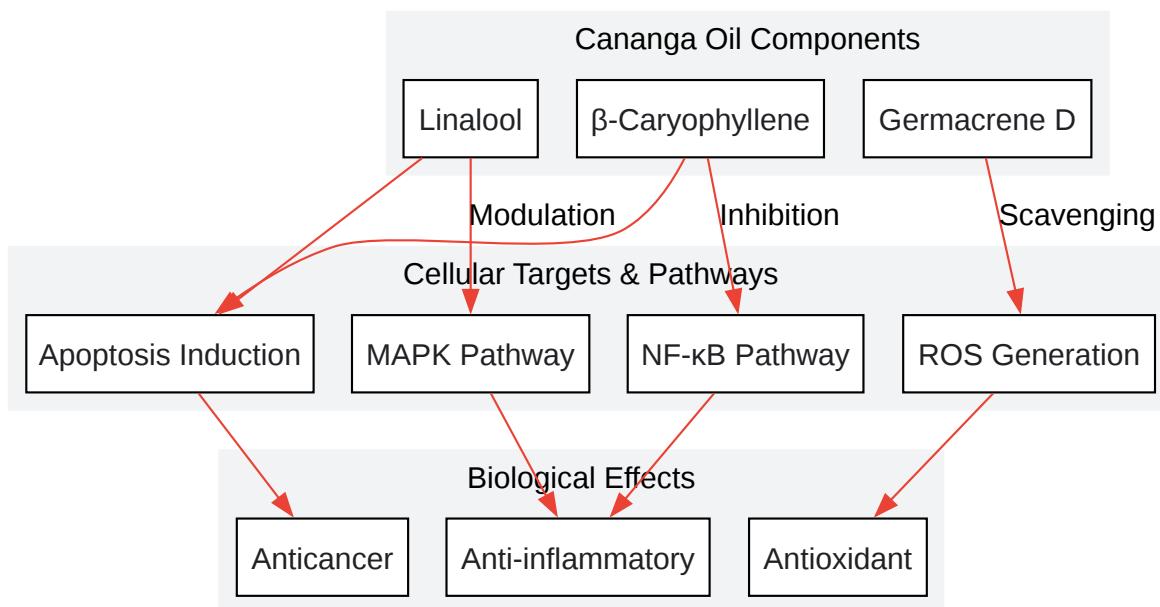
- Column: HP-5 capillary column (e.g., 30m x 0.25mm x 0.25 μ m).
- Carrier Gas: Helium at a flow rate of 0.5-1.0 mL/min.[\[1\]](#)[\[5\]](#)
- Injector Temperature: 250°C.[\[1\]](#)


- Detector Temperature: 280°C.[[1](#)]
- Oven Temperature Program:
 - Initial temperature: 50°C, hold for 5 minutes.
 - Ramp: Increase to 250°C at a rate of 2°C/min.
 - Final hold: 250°C for 5 minutes.[[1](#)]
- Injection Volume: 1 µL (split mode, e.g., 20:1).[[1](#)]
- MS Parameters:
 - Ion Source Temperature: 250°C.[[1](#)]
 - Ionization Energy: 70 eV.[[1](#)]
 - Scan Range: 50-550 amu.[[1](#)]

3. Procedure:

- Sample Preparation: If necessary, dilute the essential oil in a suitable solvent (e.g., ethanol) to an appropriate concentration.
- Injection: Inject 1 µL of the prepared sample into the GC-MS system.
- Data Acquisition: Run the GC-MS analysis using the parameters specified above.
- Component Identification: Identify the chemical constituents by comparing their mass spectra with a reference library (e.g., NIST, Wiley).

Visualizations


Experimental Workflow for Cananga Oil Extraction

[Click to download full resolution via product page](#)

Caption: Workflow for **Cananga oil** extraction via steam distillation.

Putative Signaling Pathways for Bioactivity of Cananga Oil Components

[Click to download full resolution via product page](#)

Caption: Postulated signaling pathways for the bioactivity of key **Cananga oil** components.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Traditional Uses, Phytochemistry, and Bioactivities of Cananga odorata (Ylang-Ylang) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]

- 4. [tandfonline.com](#) [tandfonline.com]
- 5. [mdpi.com](#) [mdpi.com]
- 6. Optimization of the Steam Distillation Process of Ylang-Ylang Essential Oil (Cananga odorata (lamk.) Hook. f. and Thomson) and its Application – Oriental Journal of Chemistry [orientjchem.org]
- 7. [epg.science.cmu.ac.th](#) [epg.science.cmu.ac.th]
- 8. [researchgate.net](#) [researchgate.net]
- 9. [iosrjen.org](#) [iosrjen.org]
- 10. [essencejournal.com](#) [essencejournal.com]
- 11. [PDF] EXTRACTION OF ESSENTIAL OIL FROM CANANGA (Cananga odorata) USING SOLVENT-FREE MICROWAVE EXTRACTION : A PRELIMINARY STUDY | Semantic Scholar [semanticscholar.org]
- 12. Chemical Composition, Antioxidant, Antibacterial, and Hemolytic Properties of Ylang-Ylang (Cananga odorata) Essential Oil: Potential Therapeutic Applications in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [tandfonline.com](#) [tandfonline.com]
- 14. [engineering.iastate.edu](#) [engineering.iastate.edu]
- 15. [chem.libretexts.org](#) [chem.libretexts.org]
- 16. [rockymountainoils.com](#) [rockymountainoils.com]
- 17. Making essential oil by steam distillation - Distillation Supplies [distillationsupplies.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Cananga Oil Extraction via Steam Distillation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13385051#steam-distillation-method-for-cananga-oil-extraction>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com